molecular formula C14H30Cl2Sn B1602074 Dichloro(diheptyl)stannane CAS No. 74340-12-8

Dichloro(diheptyl)stannane

Cat. No.: B1602074
CAS No.: 74340-12-8
M. Wt: 388 g/mol
InChI Key: IPTFHACHRGARHN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro(diheptyl)stannane, also known as diheptyltin dichloride, is an organotin compound with the molecular formula C14H30Cl2Sn. It is a member of the organotin family, which consists of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Dichloro(diheptyl)stannane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(diheptyl)stannane can be synthesized through the reaction of heptylmagnesium bromide with tin(IV) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The general reaction is as follows:

SnCl4+2C7H15MgBrC14H30Cl2Sn+2MgBrCl\text{SnCl}_4 + 2 \text{C}_7\text{H}_{15}\text{MgBr} \rightarrow \text{C}_{14}\text{H}_{30}\text{Cl}_2\text{Sn} + 2 \text{MgBrCl} SnCl4​+2C7​H15​MgBr→C14​H30​Cl2​Sn+2MgBrCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(diheptyl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alkyl or aryl groups.

    Oxidation Reactions: The tin center can be oxidized to higher oxidation states.

    Reduction Reactions: The compound can be reduced to form tin hydrides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various organotin compounds with different organic groups attached to the tin atom.

    Oxidation Reactions: Products include tin oxides or higher oxidation state organotin compounds.

    Reduction Reactions: Products include tin hydrides or lower oxidation state organotin compounds.

Mechanism of Action

The mechanism of action of dichloro(diheptyl)stannane involves its interaction with various molecular targets, including enzymes and cellular components. The tin center can coordinate with different ligands, affecting the activity of enzymes and disrupting cellular processes. The pathways involved include inhibition of enzyme activity, disruption of cellular membranes, and interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: Another organotin compound with similar chemical properties but different alkyl groups.

    Dioctyltin dichloride: Similar to dichloro(diheptyl)stannane but with longer alkyl chains.

    Tributyltin chloride: A tri-organotin compound with significant biological activity and toxicity.

Uniqueness

This compound is unique due to its specific alkyl groups, which influence its reactivity and applications. Compared to other organotin compounds, it offers a balance between reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

dichloro(diheptyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H15.2ClH.Sn/c2*1-3-5-7-6-4-2;;;/h2*1,3-7H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTFHACHRGARHN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Sn](CCCCCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568913
Record name Dichloro(diheptyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74340-12-8
Record name Dichloro(diheptyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro(diheptyl)stannane
Reactant of Route 2
Dichloro(diheptyl)stannane
Reactant of Route 3
Dichloro(diheptyl)stannane
Reactant of Route 4
Dichloro(diheptyl)stannane
Reactant of Route 5
Dichloro(diheptyl)stannane
Reactant of Route 6
Dichloro(diheptyl)stannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.